tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is a synthetic organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, and a chloro-substituted pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: The initial step involves the construction of the pyrrolopyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine derivatives, with suitable reagents under controlled conditions.
Amino Group Introduction: The amino group at the 2-position can be introduced via nucleophilic substitution reactions, often using amine sources like ammonia or primary amines.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors involved in disease pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs aimed at treating conditions such as cancer, infectious diseases, and inflammatory disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro groups play crucial roles in binding to active sites, while the pyrrolopyrimidine core provides structural stability. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}propanoate
- tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}butanoate
- tert-Butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}pentanoate
Uniqueness
Compared to similar compounds, tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is unique due to its specific ester group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
2694735-03-8 |
---|---|
Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.